molecular formula C8H4ClNO2 B12881577 2,1-Benzoxazole-3-carbonyl chloride CAS No. 535992-89-3

2,1-Benzoxazole-3-carbonyl chloride

Katalognummer: B12881577
CAS-Nummer: 535992-89-3
Molekulargewicht: 181.57 g/mol
InChI-Schlüssel: SQOJCCSSLKOMQW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzo[c]isoxazole-3-carbonyl chloride is a chemical compound that belongs to the class of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of benzo[c]isoxazole-3-carbonyl chloride typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-azidobenzoic acid with a suitable reagent to form the isoxazole ring. This can be achieved through photolysis in the presence of weak bases . Another approach involves the use of α,β-acetylenic oximes, which undergo cycloisomerization in the presence of gold(III) chloride catalyst .

Industrial Production Methods

Industrial production of benzo[c]isoxazole-3-carbonyl chloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Benzo[c]isoxazole-3-carbonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted isoxazoles, isoxazole-linked glyco-conjugates, and other functionalized derivatives .

Wissenschaftliche Forschungsanwendungen

Benzo[c]isoxazole-3-carbonyl chloride has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of benzo[c]isoxazole-3-carbonyl chloride involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules and pathways involved in various biological processes .

Eigenschaften

CAS-Nummer

535992-89-3

Molekularformel

C8H4ClNO2

Molekulargewicht

181.57 g/mol

IUPAC-Name

2,1-benzoxazole-3-carbonyl chloride

InChI

InChI=1S/C8H4ClNO2/c9-8(11)7-5-3-1-2-4-6(5)10-12-7/h1-4H

InChI-Schlüssel

SQOJCCSSLKOMQW-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(ON=C2C=C1)C(=O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.